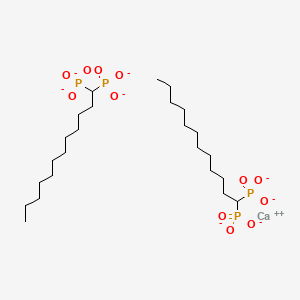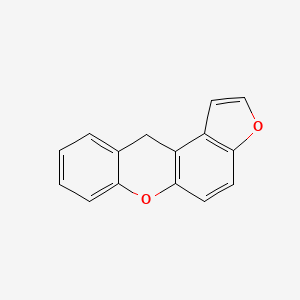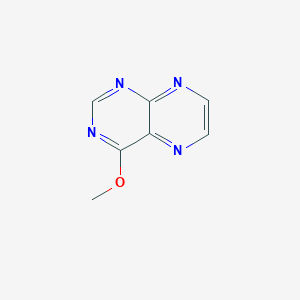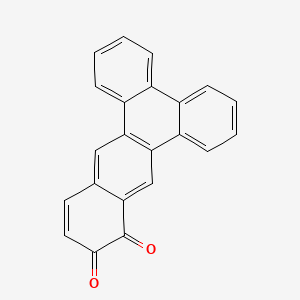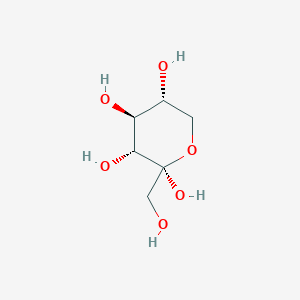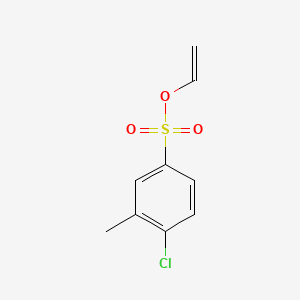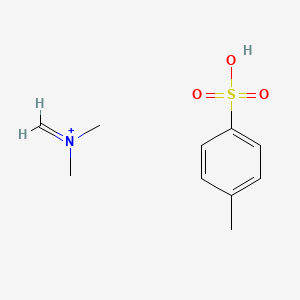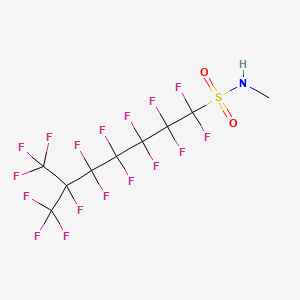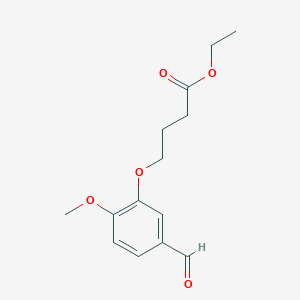
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 It is a derivative of butanoic acid and features a formyl group and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-formyl-6-methoxyphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 4-(3-formyl-6-methoxyphenoxy)butanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Procedure: The acid and ethanol are mixed in a reaction flask, and a few drops of sulfuric acid are added as a catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(3-carboxy-6-methoxyphenoxy)butanoic acid.
Reduction: Ethyl 4-(3-hydroxymethyl-6-methoxyphenoxy)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The methoxyphenoxy group provides additional sites for chemical modification, enhancing its versatility.
Comparación Con Compuestos Similares
Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with different positioning of the formyl and methoxy groups.
Ethyl 4-(3-formyl-5-methoxyphenoxy)butanoate: Another isomer with a different arrangement of substituents.
Ethyl 4-(3-formyl-6-ethoxyphenoxy)butanoate: Similar compound with an ethoxy group instead of a methoxy group.
These comparisons highlight the unique structural features of this compound, such as the specific positioning of the formyl and methoxy groups, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C14H18O5 |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
ethyl 4-(5-formyl-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-14(16)5-4-8-19-13-9-11(10-15)6-7-12(13)17-2/h6-7,9-10H,3-5,8H2,1-2H3 |
Clave InChI |
LZZORYCNFLIFKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=CC(=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
